molecular formula C17H24ClN3O3S B5355233 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide

4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B5355233
M. Wt: 385.9 g/mol
InChI Key: HZKLMIISUHFHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules such as PLCγ2 and Akt. This leads to activation of various signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide blocks these downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity with an IC50 of 0.85 nM. It has also been shown to inhibit the proliferation of B-cell lines and primary CLL cells with an IC50 of 0.2-1.4 μM. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its high potency and selectivity for BTK. This allows for effective inhibition of BTK activity at low concentrations, minimizing off-target effects. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its efficacy in clinical settings.

Future Directions

For the development of BTK inhibitors such as 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide include the investigation of combination therapies with other anti-cancer agents, as well as the development of more potent and selective BTK inhibitors. In addition, the use of BTK inhibitors in other B-cell malignancies such as diffuse large B-cell lymphoma and follicular lymphoma is an area of active research.

Synthesis Methods

The synthesis of 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-chloro-3-nitrobenzoic acid with 1-methyl-4-piperidinamine to form the corresponding amide. The nitro group is then reduced to the amine using hydrogen gas and palladium on carbon. The resulting amine is then coupled with 1-pyrrolidine-1-sulfonyl chloride to form the final product, this compound.

Scientific Research Applications

4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Properties

IUPAC Name

4-chloro-N-(1-methylpiperidin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3S/c1-20-10-6-14(7-11-20)19-17(22)13-4-5-15(18)16(12-13)25(23,24)21-8-2-3-9-21/h4-5,12,14H,2-3,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKLMIISUHFHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.